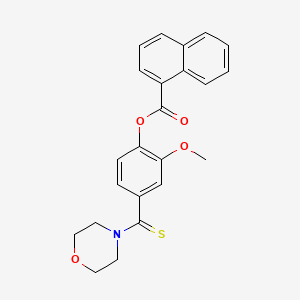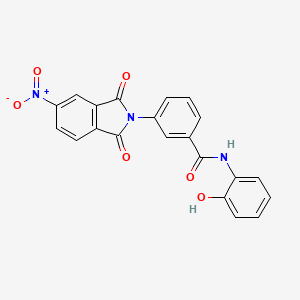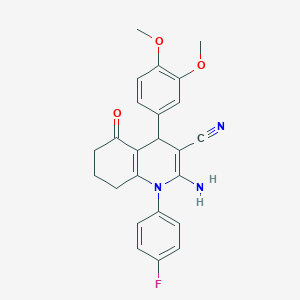![molecular formula C18H14N10O4 B11532602 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11532602.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-N’-[(1E)-1-(pyridin-3-yl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including an oxadiazole, nitrophenyl, pyridine, triazole, and carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-N’-[(1E)-1-(pyridin-3-yl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Oxadiazole Ring: Starting from a suitable precursor such as a hydrazide, the oxadiazole ring can be formed through cyclization reactions involving nitriles or carboxylic acids under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions of aromatic compounds, typically using a mixture of concentrated nitric and sulfuric acids.
Synthesis of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction, often referred to as a “click” reaction, between an azide and an alkyne.
Formation of the Carbohydrazide Moiety: This can be achieved by reacting hydrazine derivatives with carbonyl compounds under appropriate conditions.
Final Assembly: The final compound is assembled by coupling the intermediate products through condensation reactions, often under reflux conditions with suitable solvents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-N’-[(1E)-1-(pyridin-3-yl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The amino and hydrazide groups can be oxidized to form corresponding oxides or imines.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while oxidation of the amino group could yield a nitroso or nitro compound.
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-N’-[(1E)-1-(pyridin-3-yl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups and biological activity.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Chemical Biology: Use as a probe or reagent in studying biological processes and pathways.
Industrial Chemistry: Potential use in the synthesis of complex organic molecules or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes, receptors, or nucleic acids through hydrogen bonding, hydrophobic interactions, or covalent bonding. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide: Lacks the pyridine moiety, which might affect its biological activity and chemical reactivity.
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-N’-[(1E)-1-(pyridin-2-yl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide: Similar structure but with a different position of the pyridine ring, potentially leading to different properties.
Uniqueness
The unique combination of functional groups in 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-N’-[(1E)-1-(pyridin-3-yl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets highlights its versatility and potential.
Properties
Molecular Formula |
C18H14N10O4 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3-nitrophenyl)-N-[(E)-1-pyridin-3-ylethylideneamino]triazole-4-carboxamide |
InChI |
InChI=1S/C18H14N10O4/c1-10(12-5-3-7-20-9-12)21-23-18(29)14-15(11-4-2-6-13(8-11)28(30)31)27(26-22-14)17-16(19)24-32-25-17/h2-9H,1H3,(H2,19,24)(H,23,29)/b21-10+ |
InChI Key |
JSYGDZLWWVVFFQ-UFFVCSGVSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(N(N=N1)C2=NON=C2N)C3=CC(=CC=C3)[N+](=O)[O-])/C4=CN=CC=C4 |
Canonical SMILES |
CC(=NNC(=O)C1=C(N(N=N1)C2=NON=C2N)C3=CC(=CC=C3)[N+](=O)[O-])C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(9E)-9-[4-(hexyloxy)benzylidene]-2,4,7-trinitro-9H-fluorene](/img/structure/B11532525.png)
![N-(2-nitrophenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(3-phenylpropyl)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B11532534.png)
![1',1''-propane-1,3-diylbisspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B11532537.png)
![2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B11532538.png)
![N-(4-fluorophenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11532544.png)

![2-[(4-Methoxyphenyl)imino]-5-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B11532562.png)

![ethyl (4Z)-2-methyl-1-(4-methylphenyl)-5-oxo-4-[3-(prop-2-en-1-yloxy)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11532573.png)
![2-[4-chloro-3-(piperidin-1-ylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11532585.png)
![4-[(3,4-dimethoxyphenyl)(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1,3-diphenyl-1H-pyrazol-5-ol](/img/structure/B11532590.png)


